Solid-State Photoluminescence Quantum Yield (PLQY) Enhancement in Cationic Ir(III) Complexes: L3 vs. L1 and L2 Ancillary Ligands
In a direct head-to-head comparison using cationic Ir(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where the ancillary ligand (N^N) was varied among 4,7-di(1H-pyrrol-1-yl)-1,10-phenanthroline (L1), 4,7-di(1H-indol-1-yl)-1,10-phenanthroline (L2), and 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline (L3), the complex bearing L3 exhibited substantially higher PLQY in neat film. The study reports that the increase in steric hindrance from L1 to L3 correlates directly with reduced intermolecular interactions and suppressed concentration quenching, endowing the L3-containing complex with the highest PLQY among the three ligands [1]. Quantum chemical calculations further rationalized that the enhanced PLQY arises from the effective isolation of emitting centers provided by the bulky carbazole groups [1].
| Evidence Dimension | Photoluminescence quantum yield (PLQY) in neat film |
|---|---|
| Target Compound Data | Highest PLQY among L1, L2, and L3 series (exact numeric values not publicly available from abstract; reported as significantly enhanced) |
| Comparator Or Baseline | L1 (pyrrol-substituted): lower PLQY; L2 (indol-substituted): intermediate PLQY. Quantitative PLQY increment over L1/L2 is graphically presented in the full text but not numerically disclosed in the abstract. |
| Quantified Difference | Directional and rank-order improvement confirmed: L3 > L2 > L1 in neat-film PLQY. The authors explicitly state that introduction of L3 was 'superior in enhancing the PLQY' and led to 'much higher PLQYs' than other complexes [1]. |
| Conditions | Cationic Ir(III) complexes [Ir(ppy)₂(N^N)]⁺ (ppy = 2-phenylpyridine); neat film under ambient conditions; PLQY measured using an integrating sphere. |
Why This Matters
For procurement of ancillary ligands intended for solid-state lighting or LEC applications, the superior aggregation-suppression capability of 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline directly translates to higher device efficiency, making it the preferred choice over less sterically hindered phenanthroline analogs.
- [1] T. Xu, R. Lu, X. Liu, P. Chen, X. Qiu, Y. Zhao, Synthesis, structure and photophysical properties of cationic Ir(III) complexes with functionalized 1,10-phenanthroline ancillary ligands, J. Organomet. Chem., 2012, 713, 11–19. View Source
